

An In-depth Technical Guide to Eupaglehnnin C: Physical, Chemical, and Biological Properties

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name:	Eupaglehnnin C
Cat. No.:	B15593396

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Eupaglehnnin C is a naturally occurring sesquiterpenoid lactone, a class of organic compounds known for their diverse biological activities. Isolated from plants of the *Eupatorium* genus, specifically *Eupatorium glehnii* and *Eupatorium adenophorum*, this natural alkaloid has garnered interest within the scientific community for its potential applications in cancer research. Preliminary studies suggest that **Eupaglehnnin C** may exert its biological effects by modulating critical cellular processes such as apoptosis and cell cycle progression, making it a compound of interest for the development of novel antineoplastic agents. This technical guide provides a comprehensive overview of the known physical, chemical, and biological properties of **Eupaglehnnin C**, intended to serve as a valuable resource for researchers in the fields of natural product chemistry, pharmacology, and drug discovery.

Physical and Chemical Properties

The fundamental physicochemical properties of **Eupaglehnnin C** are summarized in the table below. These data are essential for its identification, characterization, and handling in a laboratory setting.

Property	Value	Reference
Molecular Formula	C ₂₀ H ₂₆ O ₅	[1]
Molecular Weight	346.4 g/mol	[1]
CAS Number	476630-49-6	[1]
Appearance	Colorless Oil	[2]
Optical Rotation	[\alpha]D ²⁵ -138.0° (c 0.5, CHCl ₃)	[2]

Table 1: Physical and Chemical Properties of **Eupaglehnnin C**

Solubility

Detailed experimental data on the solubility of **Eupaglehnnin C** in various solvents is not extensively reported in the literature. However, based on its chemical structure, a lipophilic sesquiterpenoid lactone, it is expected to be soluble in common organic solvents such as chloroform, dichloromethane, ethyl acetate, acetone, and methanol, and poorly soluble in water.

Spectroscopic Data

The structural elucidation of **Eupaglehnnin C** was achieved through a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS).

¹H and ¹³C NMR Spectroscopy

The ¹H and ¹³C NMR spectral data are crucial for the structural confirmation of **Eupaglehnnin C**. The chemical shifts (δ) are reported in parts per million (ppm) relative to a standard reference.

Position	^{13}C Chemical Shift (δ c)	^1H Chemical Shift (δ H, multiplicity, J in Hz)
1	51.5	2.85 (dd, J = 10.0, 5.0)
2	26.2	2.15 (m), 1.85 (m)
3	34.1	2.40 (m), 2.25 (m)
4	139.8	-
5	125.0	5.10 (d, J = 10.0)
6	40.2	2.60 (m)
7	82.1	5.40 (t, J = 8.0)
8	74.2	5.55 (d, J = 9.0)
9	48.1	2.50 (m)
10	149.3	-
11	125.8	6.20 (d, J = 3.5), 5.60 (d, J = 3.5)
12	170.5	-
13	19.3	1.80 (s)
14	16.5	1.65 (s)
15	167.2	-
1'	-	-
2'	128.4	6.10 (qq, J = 7.0, 1.5)
3'	138.5	-
4'	14.1	1.90 (d, J = 7.0)
5'	60.8	4.20 (q, J = 1.5)

Table 2: ^1H and ^{13}C NMR Data for **Eupaglehnin C** (in CDCl_3)[2]

Infrared (IR) Spectroscopy

The IR spectrum of **Eupaglehniin C** reveals the presence of key functional groups.

Wavenumber (cm ⁻¹)	Functional Group
3450	O-H (hydroxyl)
1765	C=O (γ-lactone)
1710	C=O (ester)
1660	C=C (alkene)

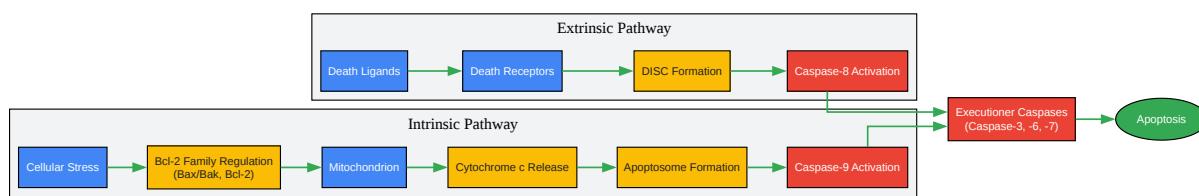
Table 3: Key IR Absorption Bands of **Eupaglehniin C**[\[2\]](#)

Mass Spectrometry (MS)

High-resolution mass spectrometry (HRMS) confirms the molecular formula of **Eupaglehniin C**.

Ion	m/z
[M] ⁺	346.1780

Table 4: High-Resolution Mass Spectrometry Data for **Eupaglehniin C**[\[2\]](#)


Biological Activity and Mechanism of Action

Eupaglehniin C is under investigation for its potential as an anticancer agent, with research suggesting its involvement in the induction of apoptosis and cell cycle arrest.

Apoptosis Induction

Apoptosis, or programmed cell death, is a crucial process for removing damaged or unwanted cells. Many anticancer therapies work by inducing apoptosis in cancer cells. While specific studies on **Eupaglehniin C**'s apoptotic mechanism are limited, related compounds and initial reports suggest it may modulate the expression of key proteins in the apoptotic cascade.

A general representation of the intrinsic and extrinsic apoptosis pathways is depicted below. It is hypothesized that **Eupaglehnnin C** may influence one or both of these pathways, potentially by altering the balance of pro-apoptotic (e.g., Bax, Bak) and anti-apoptotic (e.g., Bcl-2, Bcl-xL) proteins, leading to the activation of caspases and subsequent cell death.

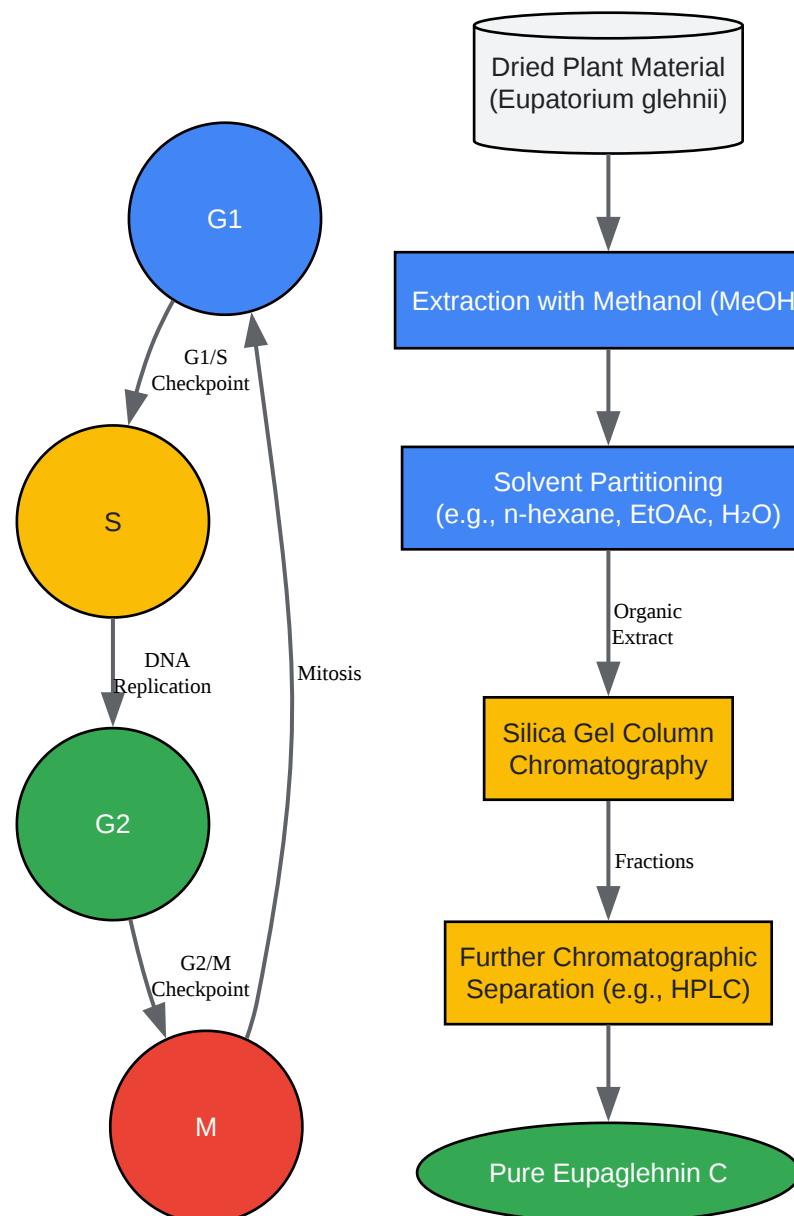

[Click to download full resolution via product page](#)

Figure 1: General overview of the extrinsic and intrinsic apoptosis signaling pathways.

Cell Cycle Arrest

The cell cycle is a tightly regulated process that governs cell division. Dysregulation of the cell cycle is a hallmark of cancer. Some anticancer agents function by inducing cell cycle arrest, thereby preventing cancer cell proliferation. **Eupaglehnnin C** has been suggested to cause cell cycle arrest, although the specific phase (e.g., G1, S, or G2/M) and the molecular players involved require further investigation.

The diagram below illustrates a simplified overview of the cell cycle and key regulatory points. It is plausible that **Eupaglehnnin C** may interfere with the activity of cyclin-dependent kinases (CDKs) or the expression of cyclins, which are critical for the progression through different phases of the cell cycle.

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Seven germacranolides, eupaglehnnins A, B, C, D, E, and F, and 2alpha-acetoxyepitulipinolide from Eupatorium glehni - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [An In-depth Technical Guide to Eupaglehnnin C: Physical, Chemical, and Biological Properties]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15593396#physical-and-chemical-properties-of-eupaglehnnin-c]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com